molecular formula C15H12F2N4S B12149225 5-(4-Fluorophenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(4-Fluorophenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12149225
M. Wt: 318.3 g/mol
InChI Key: VADJWMLWOJRAJW-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of fluorine atoms on the phenyl rings and a triazole ring, which is a five-membered ring containing three nitrogen atoms. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 4-fluorophenyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form the 4-fluorophenyl intermediate.

    Introduction of the 2-fluorophenylmethylthio group: The 2-fluorophenylmethylthio group is introduced through a nucleophilic substitution reaction, where the 4-fluorophenyl intermediate reacts with 2-fluorobenzylthiol.

    Cyclization to form the triazole ring: The final step involves the cyclization of the intermediate to form the triazole ring. This is typically achieved through a reaction with hydrazine and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide, while electrophilic substitution reactions can involve reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Oxidation reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can result in the formation of amines or alcohols.

    Substitution: Substitution reactions can yield a variety of substituted triazole derivatives, depending on the reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4’-fluoroacetophenone: This compound has a similar fluorophenyl structure but lacks the triazole ring and methylthio group.

    (4-Fluorophenyl)(2-(methylthio)phenyl)methanol: This compound contains the fluorophenyl and methylthio groups but lacks the triazole ring.

Uniqueness

5-(4-Fluorophenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to the presence of both the triazole ring and the fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12F2N4S

Molecular Weight

318.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12F2N4S/c16-12-7-5-10(6-8-12)14-19-20-15(21(14)18)22-9-11-3-1-2-4-13(11)17/h1-8H,9,18H2

InChI Key

VADJWMLWOJRAJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)F

Origin of Product

United States

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